molecular formula C7H5ClFIO B14767787 1-Chloro-2-fluoro-5-iodo-3-methoxybenzene

1-Chloro-2-fluoro-5-iodo-3-methoxybenzene

Cat. No.: B14767787
M. Wt: 286.47 g/mol
InChI Key: HNXMRIGQEPITRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-fluoro-5-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H5ClFIO. It is a solid substance that appears as brown to gray crystalline solid and has low solubility at room temperature . This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-5-iodo-3-methoxybenzene typically involves organic chemical reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with halogenating agents. The process may involve multiple steps, including halogenation and methoxylation, under controlled conditions to achieve the desired substitution pattern .

Chemical Reactions Analysis

1-Chloro-2-fluoro-5-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:

Scientific Research Applications

1-Chloro-2-fluoro-5-iodo-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-iodo-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes substitution, oxidation, or reduction. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used. For example, in electrophilic aromatic substitution, the compound’s aromatic ring interacts with electrophiles, leading to the formation of substituted products .

Comparison with Similar Compounds

1-Chloro-2-fluoro-5-iodo-3-methoxybenzene can be compared with other halogenated benzene derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical behavior.

Properties

Molecular Formula

C7H5ClFIO

Molecular Weight

286.47 g/mol

IUPAC Name

1-chloro-2-fluoro-5-iodo-3-methoxybenzene

InChI

InChI=1S/C7H5ClFIO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3

InChI Key

HNXMRIGQEPITRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)I)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.